molecular formula C17H18ClNO2 B5775333 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B5775333
M. Wt: 303.8 g/mol
InChI Key: APTSSFIPOOOYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake and fatty acid oxidation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide activates AMPK by binding to the allosteric activator site on the γ-subunit of the enzyme. This leads to phosphorylation of downstream targets involved in glucose uptake and fatty acid oxidation. 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to be a potent and selective activator of AMPK, with little or no effect on other kinases.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity, reduce body weight, and improve lipid metabolism. 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which makes it a useful tool for studying the role of AMPK in cellular metabolism. 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide is also relatively stable and has a long half-life, which makes it easier to work with than other AMPK activators. However, 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective AMPK activators that can be used in the treatment of metabolic disorders. Another area of interest is the study of the long-term effects of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide on metabolic function and overall health. Finally, there is interest in exploring the potential use of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide in combination with other drugs for the treatment of metabolic disorders.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichloro-3-methylphenol with 3,5-dimethylaniline to form 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been optimized to improve yields and reduce the number of steps required.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. 2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to reduce body weight and improve lipid metabolism in obese mice.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-6-12(2)8-14(7-11)19-17(20)10-21-15-4-5-16(18)13(3)9-15/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTSSFIPOOOYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide

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